



Application Notes and Protocols: Oral Bioavailability and Pharmacokinetics of Triapine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral bioavailability and pharmacokinetic profile of **Triapine** (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent inhibitor of ribonucleotide reductase.[1][2][3][4][5] The information is compiled from various clinical studies to assist in the design of future research and development of this investigational anti-cancer agent.[3][6]

Introduction to Triapine

Triapine is an investigational small molecule drug that targets ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair.[3][4] By inhibiting RNR, **Triapine** disrupts the production of deoxyribonucleotides, the building blocks of DNA, leading to the inhibition of cell proliferation and the induction of cell death, particularly in rapidly dividing cancer cells.[3] It has been evaluated in numerous clinical trials for a range of malignancies, including solid tumors and hematologic cancers.[3][6][7] An oral formulation of **Triapine** has been developed to improve convenience and enable more frequent dosing schedules.[1][8]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of **Triapine** have been characterized following both intravenous (IV) and oral (PO) administration. The data exhibits linear pharmacokinetic behavior with relatively high interpatient variability.[1][2] Key pharmacokinetic parameters from various studies are summarized in the table below for comparative analysis.



Parameter	Intravenous Administration	Oral Administration	Reference(s)
Dose	25-105 mg/m²	50-200 mg (every 12 hours)	[6][8]
96 mg/m²/day	100 mg (MTD)	[1][2][9][10]	
Cmax (Peak Plasma Concentration)	~8 μM (at 96 mg/m²/day)	520 μg/L (at 150 mg)	[1][2][11]
1.13 μg/mL	344 μg/L (at 150 mg)	[11][12]	
Tmax (Time to Peak Concentration)	End of 2-hour infusion	~1.3 - 2 hours	[8][11]
AUC (Area Under the Curve)	251.5 min*μg/mL	1209 μg/L•h (at 150 mg)	[11][12]
1034 μg/L•h (at 150 mg)	[11]		
t½ (Elimination Half- Life)	35 min to 3 hours (median ~1 h)	~1.4 hours	[1][2][11]
Oral Bioavailability	N/A	59% - 88%	[9][10][13][14]
Clearance (CL)	57.5 ± 25 L/h	104 L/h (CL/F)	[11][15]
Volume of Distribution (Vz)	N/A	214 L (Vz/F)	[11]
Metabolism	Primarily hepatic (CYP1A2)	Primarily hepatic (CYP1A2)	[15][16]
Excretion	1-3% of dose recovered in urine	Minimal renal excretion	[1][2]

Signaling Pathway and Mechanism of Action

Triapine's primary mechanism of action is the inhibition of ribonucleotide reductase. This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a ratelimiting step in DNA synthesis. By chelating iron within the R2 subunit of the enzyme, **Triapine**

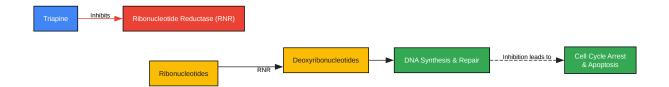


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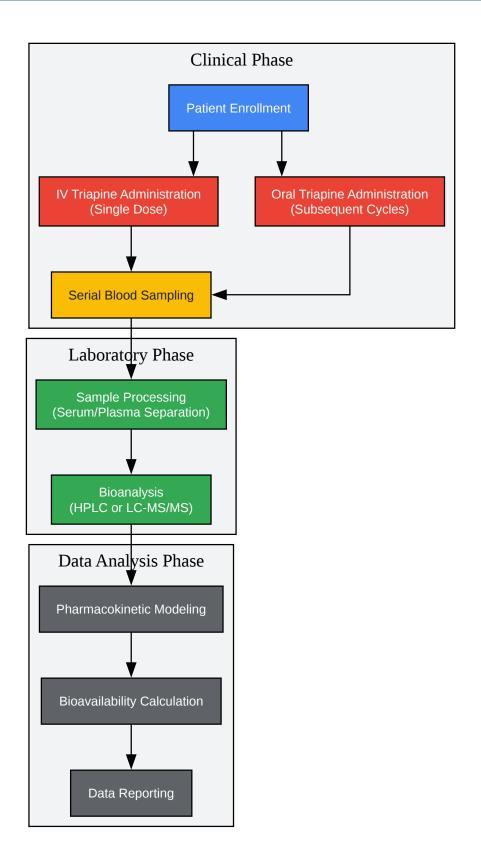
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quenches the tyrosyl-free radical necessary for the enzyme's catalytic activity. This leads to a depletion of the deoxyribonucleotide pool, resulting in the stalling of DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

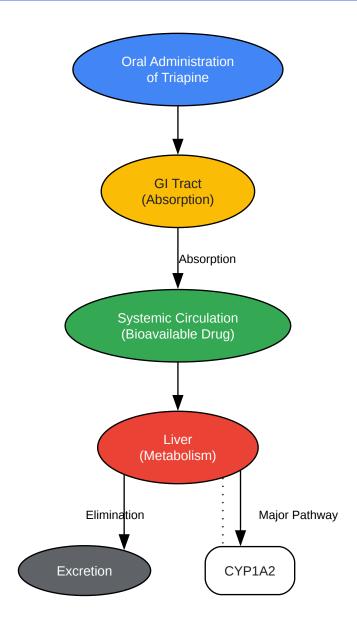












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